molecular formula C12H11F2N3O2 B3095497 Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264039-33-9

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3095497
CAS No.: 1264039-33-9
M. Wt: 267.23 g/mol
InChI Key: QLPUSMBYLXOBLO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

The synthesis of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 2,4-difluorobenzoylacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPUSMBYLXOBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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